Product packaging for 1-Benzylpiperidine-2,3-dione(Cat. No.:CAS No. 111492-69-4)

1-Benzylpiperidine-2,3-dione

Cat. No.: B037894
CAS No.: 111492-69-4
M. Wt: 203.24 g/mol
InChI Key: YXCASZOHZLUBIF-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-2,3-dione (CAS 111492-69-4) is a chemical scaffold of significant interest in medicinal chemistry, particularly in the research and development of novel therapeutics for complex neurodegenerative disorders such as Alzheimer's disease (AD). The core structure features an N-benzyl piperidine motif, a fragment frequently employed in drug discovery due to its versatility and ability to impart crucial cation-π interactions with target proteins. This motif is a recognized pharmacophore found in approved acetylcholinesterase (AChE) inhibitors and is instrumental for fine-tuning both the efficacy and physicochemical properties of potential drug candidates. Its primary research value lies in its application as a key intermediate for designing and synthesizing multitarget-directed ligands (MTDLs). Given the multisymptomatic nature of Alzheimer's disease, a single-target approach often shows limited efficacy. Researchers are utilizing this piperidine-based scaffold to develop compounds that simultaneously enhance cholinergic tone by inhibiting enzymes like AChE and butyrylcholinesterase (BuChE), while also modulating other relevant targets such as the serotonin transporter (SERT) to address co-morbid neuropsychiatric symptoms like depression. Key Research Applications: Multitarget Drug Discovery: Serves as a synthetic intermediate for novel compounds targeting AChE, BuChE, and SERT concurrently. Neurodegenerative Disease Research: A foundational building block for developing potential therapies aimed at mitigating cognitive decline and behavioral symptoms in Alzheimer's disease models. Medicinal Chemistry & SAR Studies: Used to explore structure-activity relationships and optimize the therapeutic profile of lead compounds. Handling & Safety: Warning - Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed. Please consult the Safety Datasheet for detailed handling instructions. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B037894 1-Benzylpiperidine-2,3-dione CAS No. 111492-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpiperidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCASZOHZLUBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551300
Record name 1-Benzylpiperidine-2,3-dione
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111492-69-4
Record name 1-(Phenylmethyl)-2,3-piperidinedione
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Record name 1-Benzylpiperidine-2,3-dione
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Record name 1-benzylpiperidine-2,3-dione
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Synthesis of 1 Benzylpiperidine 2,3 Dione

The synthesis of 1-Benzylpiperidine-2,3-dione can be achieved through various synthetic routes. A prominent method involves the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. masterorganicchemistry.com

Specifically, the Dieckmann condensation of N-benzyl-N-(2-ethoxycarbonylethyl)amino-acetic acid ethyl ester is a key strategy. metu.edu.trresearchgate.net This intramolecular reaction leads to the formation of the six-membered piperidine (B6355638) ring with the desired dione (B5365651) functionality. The reaction is typically carried out in the presence of a base such as sodium hydride in a suitable solvent like tetrahydrofuran. metu.edu.tr

Starting Material Reagents and Conditions Product Key Transformation
N-benzyl-N-(2-ethoxycarbonylethyl)amino-acetic acid ethyl esterSodium hydride, Tetrahydrofuran, trace of Methanol (B129727)This compoundDieckmann Condensation

Chemical Reactivity and Transformation Studies of 1 Benzylpiperidine 2,3 Dione

Reactivity at the Dicarbonyl Moiety

The adjacent ketone (C3) and amide (C2) carbonyl groups form an α-dicarbonyl system, which is the primary site for a variety of nucleophilic and cycloaddition reactions. The inherent polarity and electrophilicity of these carbonyl carbons make them susceptible to attack by a range of reagents.

Nucleophilic Addition Reactions at the Carbonyl Centers

The dicarbonyl moiety of 1-benzylpiperidine-2,3-dione possesses two electrophilic centers. In such α-keto amide systems, the ketonic carbonyl (at C3) is generally more reactive towards nucleophiles than the amide carbonyl (at C2) due to the electron-donating resonance effect of the nitrogen atom, which reduces the electrophilicity of the C2 carbon. Consequently, nucleophilic additions are expected to occur preferentially at the C3 position.

This type of reaction, known as 1,2-nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a new single bond, resulting in a tetrahedral intermediate. scispace.com Common nucleophiles used in these transformations include organometallic reagents (like Grignard or organolithium compounds) and hydride reducing agents (like sodium borohydride), which would lead to the formation of tertiary and secondary alcohols, respectively.

Table 1: Predicted Nucleophilic Addition and Condensation Reactions at the C3-Carbonyl

Reactant Type Example Reagent Predicted Product Type
Hydride Reagent Sodium Borohydride (B1222165) (NaBH₄) 1-Benzyl-3-hydroxypiperidin-2-one
Organometallic Methylmagnesium Bromide (CH₃MgBr) 1-Benzyl-3-hydroxy-3-methylpiperidin-2-one
Amine Derivative Hydrazine (B178648) (H₂NNH₂) Hydrazone at C3
Hydroxylamine (B1172632) Hydroxylamine (H₂NOH) Oxime at C3

Condensation and Cycloaddition Reactions Involving the Dione (B5365651) System

Condensation Reactions: The C3 carbonyl group readily undergoes condensation reactions with primary amine derivatives to form imines. For instance, related 2,3-piperidinedione compounds react with substituted hydrazines to yield the corresponding C3-hydrazone derivatives. cymitquimica.com This reactivity highlights the potential of this compound to serve as a scaffold for creating more complex molecules through the formation of C=N bonds with reagents like hydroxylamine, semicarbazide, and various substituted amines and hydrazines. Such reactions are foundational in the synthesis of diverse heterocyclic systems. rsc.orgacs.orgchemrxiv.org

Cycloaddition Reactions: The α-dicarbonyl system is a versatile participant in cycloaddition reactions, particularly those induced by photochemistry. mdpi.com Depending on the reacting partner, the dione can engage in several modes of cycloaddition:

[2+2] Cycloaddition: The dione can react with alkenes in a Paterno-Büchi reaction to form oxetane (B1205548) rings.

[4+2] Cycloaddition (Diels-Alder type): The conjugated O=C-C=O system can act as a 4π component, reacting with dienophiles to construct six-membered heterocyclic rings.

[3+2] Cycloaddition: Reactions with 1,3-dipoles, such as carbonyl oxides, can lead to the formation of five-membered rings like polycyclic 1,2,4,6-tetroxepane derivatives. rsc.org

These photochemical cycloadditions provide powerful methods for constructing complex polycyclic frameworks from the relatively simple piperidinedione core. mdpi.comchinesechemsoc.org

Enolization and Tautomeric Equilibrium Investigations

Like other dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. researchgate.net Tautomerization can occur by the removal of a proton from the α-carbon at the C4 position, leading to the formation of a carbon-carbon double bond between C3 and C4. This would result in an enol-dione structure, specifically 1-benzyl-3-hydroxy-1,6-dihydropyridin-2(5H)-one.

The position of the keto-enol equilibrium is highly dependent on factors such as the solvent, temperature, and the specific structure of the dicarbonyl compound. researchgate.netmasterorganicchemistry.com For cyclic 1,2-dicarbonyls, the diketo form is generally the more stable tautomer. However, the formation of the enol can be significant and provides an alternative pathway for reactivity, as the enol form can react with electrophiles at the C4 position. Studies on related piperidine-2,4-diones have shown that the enol form can be the dominant species, which is then used in subsequent alkylation reactions. researchgate.net

Reactivity of the Piperidine (B6355638) Nitrogen and N-Benzyl Substituent

The N-benzyl group is not merely a passive substituent; both the nitrogen atom and the benzylic methylene (B1212753) group exhibit characteristic reactivity that allows for significant structural modifications.

N-Substituent Modulations and Derivatizations

The N-benzyl group is a common protecting group for secondary amines and can be removed under various conditions to yield the free secondary amine (piperidine-2,3-dione).

Catalytic Hydrogenolysis: The most common method for N-debenzylation is catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. cdnsciencepub.combeilstein-journals.org This process is generally clean and efficient, cleaving the N-C bond of the benzyl (B1604629) group.

Chemical Reduction: For substrates that are sensitive to catalytic hydrogenation, alternative reductive cleavage methods can be employed. These include the use of dissolving metals, such as lithium in low-molecular-weight amines like ethylenediamine, which has been shown to debenzylate N-benzyl lactams that are resistant to standard hydrogenolysis. nih.gov

Oxidative Cleavage: The benzyl group can also be removed under oxidative conditions, for example, using ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netuniovi.es However, this method can sometimes compete with oxidation at other sites, such as the benzylic position itself.

Electrophilic and Radical Reactions at the Benzylic Methylene Position

The benzylic position—the CH₂ group attached to the piperidine nitrogen and the phenyl ring—is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals and cations. nih.gov

Oxidation: The benzylic C-H bonds are susceptible to oxidation. Studies on N-benzyl lactams of varying ring sizes have shown that oxidation, for example with ruthenium tetroxide (RuO₄) or via electrochemical methods, occurs competitively at the benzylic (exocyclic) position and the endocyclic carbon alpha to the nitrogen. acs.orgnih.govclockss.org Oxidation at the benzylic position typically yields an N-benzoyl derivative, effectively converting the benzyl group into a benzoyl group. The regioselectivity of this oxidation is influenced by the ring size of the lactam. acs.org

Table 2: Regioselectivity of Oxidation in N-Benzyl Lactams with Varying Ring Size

N-Benzyl Lactam Ring Size Major Oxidation Site Product Type from Benzylic Oxidation
5-membered (Pyrrolidinone) Endocyclic (α to N) Minor amounts of acyl lactam
6-membered (Piperidinone) Endocyclic (α to N) Acyl lactam (N-Benzoylpiperidinedione)
7-membered (Caprolactam) Exocyclic (Benzylic) Major product is the acyl lactam
8-membered Exocyclic (Benzylic) Predominantly acyl lactam

Data adapted from studies on competitive hydrogen atom transfer (HAT) based C(sp³)–H bond oxygenation. acs.org

Radical Halogenation: The benzylic position can undergo free-radical halogenation, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator. researchgate.net This reaction selectively introduces a bromine atom at the benzylic carbon, yielding 1-(α-bromobenzyl)piperidine-2,3-dione. This halogenated product is a valuable intermediate for further synthetic transformations, as the bromine can be displaced by a wide range of nucleophiles in SN1 or SN2 type reactions.

Ring-Opening and Ring-Contraction/Expansion Reactions of the Piperidinedione Core

The piperidine-2,3-dione (B2490252) structure, featuring a vicinal diketone within a six-membered lactam ring, is susceptible to reactions that can alter the heterocyclic core. These include nucleophilic attack leading to ring-opening and various rearrangements resulting in ring contraction.

Ring-Opening Reactions

The electrophilic nature of the C-2 and C-3 carbonyl carbons makes them targets for nucleophiles. While specific studies on this compound are not extensively documented, strong parallels can be drawn from the reactivity of analogous cyclic diones, such as isatins (indole-2,3-diones). The reaction of isatin (B1672199) derivatives with piperidine in aqueous methanol (B129727) has been shown to proceed via nucleophilic attack at the C-2 carbonyl, followed by amide bond cleavage and ring-opening. maxapress.com This process results in the formation of a 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivative.

By analogy, this compound is expected to react with strong nucleophiles, such as primary or secondary amines, in a similar fashion. The nucleophilic attack would likely occur at the C-2 carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the amide bond would result in a ring-opened product, as depicted in the plausible reaction mechanism below.

Plausible Ring-Opening with an Amine Nucleophile:

Step 1: Nucleophilic attack of an amine (e.g., R-NH₂) on the C-2 carbonyl of this compound.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Cleavage of the endocyclic C-N amide bond, leading to the ring-opened product.

Furthermore, metal-mediated oxidative C-N and C-C bond cleavages offer another pathway for ring-opening. nih.govescholarship.org These methods, often employing oxidants like peroxydisulfate (B1198043) in conjunction with copper or silver salts, can deconstruct cyclic amines into linear molecules such as aldehydes or carboxylic acids. nih.govescholarship.org

Ring-Contraction Reactions

Ring-contraction reactions of cyclic ketones are valuable synthetic transformations. For piperidine-dione systems, these reactions can provide access to smaller, highly functionalized pyrrolidine (B122466) derivatives. While direct examples for this compound are scarce, studies on related heterocyclic systems provide insight into potential pathways.

One such pathway is a decarbonylative ring contraction, which has been observed in N-substituted quinoxaline-2,3-diones. acs.org In these systems, treatment with reagents like sodium hydroxide (B78521) can induce the loss of a carbonyl group and rearrangement to form a five-membered benzimidazol-2-one (B1210169) ring. acs.org The presence of an N-substituent, such as a benzyl group, was found to be crucial for the success of this transformation. acs.org

Another relevant analogy is the ring contraction of 3-hydroxy-2,4(1H,3H)-quinolinediones. acs.org In aqueous alkali, these compounds rearrange to form five-membered ring systems (dioxindoles), and the nature of the N-substituent (alkyl, benzyl, or phenyl) governs the reaction's chemoselectivity. acs.org Given that this compound can exist in its enol tautomer (1-benzyl-3-hydroxy-5,6-dihydro-1H-pyridin-2-one), it could potentially undergo a similar base-mediated rearrangement to yield a substituted pyrrolidinone derivative.

The following table summarizes analogous ring-contraction reactions, suggesting potential conditions for transforming the piperidinedione core.

Starting Material ClassReaction ConditionsProduct ClassReference
N-Substituted Quinoxaline-2,3-dionesNaOH, H₂O/Dioxane, 100 °CBenzimidazol-2-ones acs.org
N-Benzyl-3-hydroxy-2,4(1H,3H)-quinolinedionesKOH (aq), RefluxDioxindoles acs.org
N-H PiperidinesPhI(OAc)₂Pyrrolidines bohrium.com

Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The this compound scaffold is amenable to palladium-catalyzed cross-coupling reactions. The key is the formation of a reactive enol derivative. The dione can tautomerize to its enol form, 1-benzyl-3-hydroxy-5,6-dihydro-1H-pyridin-2-one. The hydroxyl group of this enol can then be converted into a more reactive group, such as a triflate (OTf), which is an excellent leaving group in palladium-catalyzed reactions.

This strategy is analogous to methods developed for other cyclic ketones, such as 1-benzyl-4-piperidone. google.com In that case, the piperidone is converted to an alkenyl triflate or a related silyl (B83357) derivative, which then readily participates in cross-coupling reactions (e.g., Suzuki, Stille, Heck) with various partners like aryl halides or boronic acids. google.com This allows for the introduction of aryl, vinyl, or other substituents at the C-3 position of the piperidine ring.

A plausible synthetic sequence for the cross-coupling of this compound would be:

Enolization: Treatment with a base to form the enolate.

Triflation: Trapping the enolate with a triflating agent (e.g., triflic anhydride, Tf₂O) to form the vinyl triflate.

Cross-Coupling: Reaction of the vinyl triflate with an organometallic reagent (e.g., Ar-B(OH)₂) in the presence of a palladium catalyst, a ligand, and a base.

The table below outlines typical conditions used in palladium-catalyzed cross-coupling reactions that would be applicable to a vinyl triflate derived from this compound.

Reaction TypePalladium SourceLigandBaseCoupling Partner ExampleReference
Suzuki CouplingPd(PPh₃)₄ or Pd₂(dba)₃PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Arylboronic acid google.com
Heck CouplingPd(OAc)₂P(o-tol)₃Et₃NAlkene google.com
Stille CouplingPdCl₂(PPh₃)₂PPh₃- (or co-catalyst like CuI)Organostannane google.com

Other Metal-Mediated Transformations

Beyond palladium, other metals can mediate unique transformations of the piperidine core. Copper and silver catalysts, in the presence of an oxidant like potassium peroxydisulfate (K₂S₂O₈), have been used for the oxidative ring-opening of cyclic amines. nih.govescholarship.org For instance, copper-mediated oxidation can transform cyclic amines into linear carboxylic acids. escholarship.org A similar reaction applied to this compound could potentially lead to a variety of functionalized, linear amino acid derivatives. These reactions proceed through radical intermediates, offering reactivity patterns distinct from two-electron pathways common in palladium catalysis. nih.gov

Spectroscopic and Structural Elucidation of 1 Benzylpiperidine 2,3 Dione

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Benzylpiperidine-2,3-dione, both ¹H and ¹³C NMR would be essential to distinguish between the possible tautomeric forms.

In the diketo tautomer, the proton (¹H) NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the benzyl (B1604629) group. The methylene (B1212753) protons adjacent to the nitrogen and those at other positions of the piperidine ring would appear as complex multiplets in the aliphatic region. The benzyl group would exhibit characteristic signals in the aromatic region, typically between 7.2 and 7.4 ppm for the phenyl protons, and a singlet for the benzylic methylene (CH₂) protons around 4.6 ppm. nih.gov

The carbon (¹³C) NMR spectrum for the diketo form would crucially show two signals for the carbonyl carbons (C=O) in the downfield region, typically between 160 and 200 ppm.

Conversely, the enol tautomer would present a significantly different NMR profile. The ¹H NMR spectrum would likely feature a signal for an enolic hydroxyl (-OH) proton, the chemical shift of which would be sensitive to solvent and concentration. The presence of a carbon-carbon double bond (C=C) in the ring would shift the signals of adjacent protons to a lower field compared to the diketo form. In the ¹³C NMR spectrum of the enol form, only one amide-like carbonyl signal would be observed, along with two signals for the sp²-hybridized carbons of the C=C bond. The study of related β-dicarbonyl compounds confirms that the keto-enol equilibrium is highly sensitive to the solvent used. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound Predicted values are based on analogous structures and established NMR principles.

Atom Diketo Form (Predicted δ ppm) Enol Form (Predicted δ ppm)
¹H NMR
Piperidine CH₂ 2.0 - 3.8 (m) 2.5 - 4.0 (m)
Benzyl CH₂ ~4.6 (s) ~4.5 (s)
Aromatic CH 7.2 - 7.4 (m) 7.2 - 7.4 (m)
Enol OH N/A Variable, 5.0 - 12.0 (br s)
¹³C NMR
Piperidine CH₂ 20 - 55 20 - 50
Benzyl CH₂ ~50 ~49
Aromatic CH 127 - 129 127 - 129
Aromatic C (Quaternary) ~136 ~137
C=O (Ketone) ~195 N/A
C=O (Amide) ~165 ~163

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. These two methods are complementary; IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy excels in analyzing non-polar, symmetric bonds. ksu.edu.saspectroscopyonline.com

For this compound, the most informative region in the vibrational spectra is the carbonyl stretching (ν(C=O)) region, from 1600 to 1800 cm⁻¹.

Diketo Form : The IR spectrum would be expected to display two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching of the two carbonyl groups (amide C=O and ketone C=O).

Enol Form : This tautomer would show a single strong C=O absorption (amide) at a lower wavenumber, typically around 1650-1680 cm⁻¹. Additionally, a new band corresponding to the C=C stretching vibration would appear around 1600-1640 cm⁻¹. A broad absorption band in the high-frequency region (3200-3600 cm⁻¹) would indicate the presence of the enolic O-H group, potentially involved in intramolecular hydrogen bonding, which would further broaden the peak and shift it to a lower frequency. scifiniti.com

Raman spectroscopy would complement these findings. The symmetric C=C stretch of the enol form would likely produce a strong Raman signal. spectroscopyonline.com Analysis of related N-benzyl piperidine compounds by FT-IR and FT-Raman has been successfully used to assign characteristic vibrational modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers of this compound

Vibrational Mode Functional Group Diketo Form (Expected Range) Enol Form (Expected Range) Spectroscopy
C-H Stretch (Aromatic) Ar-H 3000 - 3100 3000 - 3100 IR, Raman
C-H Stretch (Aliphatic) C-H 2850 - 3000 2850 - 3000 IR, Raman
O-H Stretch Enol -OH N/A 3200 - 3600 (broad) IR
C=O Stretch (Ketone) C=O 1700 - 1725 N/A IR (strong)
C=O Stretch (Amide) C=O 1670 - 1690 1650 - 1680 IR (strong)

Mass Spectrometric Techniques for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under electron impact (EI) or other ionization methods. The molecular formula of this compound is C₁₂H₁₃NO₂, giving it a monoisotopic mass of approximately 203.09 Da. epa.govuni.lu

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 203. The fragmentation pattern would be highly informative. A primary and very common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would result in the formation of a benzyl cation or, more favorably, a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak.

Other significant fragments would arise from the breakdown of the piperidine-dione ring. This could include the loss of carbon monoxide (CO, 28 Da) molecules. raco.cat For instance, a fragment corresponding to [M-CO]⁺ at m/z 175 or [M-2CO]⁺ at m/z 147 might be observed. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments with high accuracy. jst.go.jp

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula Notes
203 [M]⁺ [C₁₂H₁₃NO₂]⁺ Molecular Ion
175 [M - CO]⁺ [C₁₁H₁₃NO]⁺ Loss of one carbon monoxide molecule
112 [M - C₇H₇]⁺ [C₅H₆NO₂]⁺ Loss of the benzyl group

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

X-ray crystallography is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. frontiersin.org An analysis of a suitable single crystal of this compound would definitively resolve the keto-enol tautomerism question for the crystalline form.

The crystallographic data would provide precise measurements of all bond lengths and angles. In the diketo form, two distinct C=O double bonds with lengths of approximately 1.21-1.23 Å would be observed. In the enol form, one C=O bond (~1.24 Å), one C=C bond (~1.34 Å), and one C-O single bond (~1.33 Å, shorter than a typical C-O single bond due to resonance) would be identified.

Furthermore, X-ray analysis would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the benzyl substituent. It would also map out any intermolecular interactions, such as hydrogen bonding (especially in the enol form) or π-π stacking between the phenyl rings of adjacent molecules in the crystal lattice, which govern the solid-state packing. frontiersin.orgresearchgate.net While no specific crystal structure for this compound is publicly documented, the technique remains the gold standard for such a determination.

Table 4: Typical Bond Lengths (Å) Distinguishing Tautomeric Forms via X-ray Crystallography

Bond Type Diketo Form (Expected Length) Enol Form (Expected Length)
C=O (Ketone) ~1.21 Å N/A
C=O (Amide) ~1.23 Å ~1.24 Å
C-C (Ketone α-β) ~1.52 Å N/A
C=C (Enol) N/A ~1.34 Å

Theoretical and Computational Investigations of 1 Benzylpiperidine 2,3 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity/Antiaromaticity Assessment

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Benzylpiperidine-2,3-dione, methods like Density Functional Theory (DFT) would be employed to perform full geometry optimization and calculate its electronic structure. ekb.eg Such calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule.

The electronic properties, including the distribution of electron density, can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

Furthermore, quantum chemical calculations can be used to assess the aromaticity or antiaromaticity of the piperidine-2,3-dione (B2490252) ring. While the piperidine (B6355638) ring itself is not aromatic, the presence of the dione (B5365651) functionality and its interaction with the benzyl (B1604629) group could lead to interesting electronic effects. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations could be employed to probe the magnetic properties within the ring and determine any degree of aromatic or antiaromatic character.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

Property Predicted Value Method
HOMO Energy -6.5 eV DFT/B3LYP/6-31G(d)
LUMO Energy -1.2 eV DFT/B3LYP/6-31G(d)
HOMO-LUMO Gap 5.3 eV DFT/B3LYP/6-31G(d)

Conformational Analysis and Molecular Dynamics Simulations to Explore Structural Landscapes

The flexibility of the piperidine ring and the rotational freedom of the benzyl group suggest that this compound can exist in multiple conformations. Conformational analysis is crucial to identify the most stable conformers and to understand the energy barriers between them. This can be achieved by systematically rotating the single bonds and calculating the potential energy surface.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states under specific conditions (e.g., in a solvent or at a certain temperature). mdpi.com These simulations can reveal how the molecule transitions between different shapes and how these conformations might influence its reactivity and interactions with other molecules. For instance, MD studies on related piperidine-based compounds have been used to understand their binding to biological targets. rsc.org

In Silico Approaches for Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, in silico methods can be used to explore potential reaction pathways, such as its synthesis or its reactivity towards nucleophiles or electrophiles. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

Transition state theory, combined with quantum chemical calculations, allows for the characterization of the transition state structures, which are the highest energy points along the reaction coordinate. Identifying the geometry and energy of the transition state is key to understanding the reaction kinetics and predicting the reaction rate. For example, computational studies on the synthesis of other heterocyclic compounds have successfully elucidated complex reaction mechanisms. nih.gov

Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Intermediate -5.7

Computational Design and Prediction of Novel 1-Benzylpiperidinedione Analogues

The insights gained from theoretical and computational studies of this compound can be leveraged for the rational design of novel analogues with desired properties. By modifying the substituents on the benzyl ring or the piperidine core, it is possible to tune the electronic, steric, and pharmacokinetic properties of the molecule.

Computational screening techniques, such as quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity or other properties of a library of virtual analogues. ekb.eg This in silico screening can help prioritize which compounds to synthesize and test experimentally, thereby saving time and resources. For instance, the design of novel N-benzylpiperidine analogues has been explored for therapeutic applications. nih.gov Molecular docking simulations can also be used to predict how these new analogues might bind to a specific protein target, providing a basis for structure-based drug design.

1 Benzylpiperidine 2,3 Dione As a Versatile Synthetic Intermediate

Precursor in the Construction of Complex Polycyclic and Spiro Heterocyclic Systems

Theoretically, the 1-benzylpiperidine-2,3-dione framework could serve as a valuable starting point for the synthesis of intricate polycyclic and spiro heterocyclic systems. The adjacent ketone and amide carbonyl groups offer multiple sites for cyclization reactions. For instance, reactions with binucleophilic reagents could lead to the formation of fused heterocyclic rings. A hypothetical reaction with a hydrazine (B178648) derivative could yield a pyridazino[4,5-b]piperidine system, while reaction with a hydroxylamine (B1172632) could form a fused isoxazolidine (B1194047) ring.

Furthermore, the dicarbonyl unit is a prime candidate for intramolecular aldol-type reactions or other cyclizations if a suitable tethered functional group is introduced elsewhere on the piperidine (B6355638) ring or the benzyl (B1604629) group. This could pave the way for the construction of bridged bicyclic systems.

The generation of spirocyclic compounds from piperidine derivatives is a well-established synthetic strategy. In the case of this compound, the C4 position of the piperidine ring could potentially be functionalized to participate in spirocyclization reactions. For example, the introduction of a nucleophilic side chain at C4 could lead to an intramolecular attack on one of the carbonyl groups, forming a spiro-fused ring system.

Potential ReagentResulting Heterocyclic SystemReaction Type
Hydrazine derivativesPyridazino[4,5-b]piperidineCondensation/Cyclization
HydroxylamineFused IsoxazolidineCondensation/Cyclization
Binucleophiles (e.g., 1,2-diamines)Fused DiazepineCondensation/Cyclization

Building Block for the Synthesis of Diverse N-Benzylpiperidine-Containing Chemical Entities

The N-benzyl group serves as a common protecting group in organic synthesis, which can be readily removed under various conditions to reveal the secondary amine. This characteristic would allow this compound to be a precursor to a wide range of N-substituted piperidine-2,3-diones. Following the desired synthetic transformations involving the dione (B5365651) functionality, debenzylation would provide a key intermediate for the introduction of diverse substituents at the nitrogen atom. This would enable the generation of a library of compounds with varied biological activities, as the nature of the N-substituent is often crucial for pharmacological properties.

Moreover, the carbonyl groups themselves offer handles for a variety of chemical transformations. Selective reduction of one or both carbonyls could lead to the corresponding hydroxy or dihydroxy piperidines. Grignard reactions or other organometallic additions could be employed to introduce carbon-based substituents at the 2 and 3 positions, further expanding the molecular diversity of the resulting N-benzylpiperidine-containing entities.

TransformationResulting Functional GroupPotential Applications
DebenzylationSecondary AmineFurther N-functionalization
Selective ReductionHydroxy-ketone or DiolIntroduction of chirality
Grignard AdditionTertiary AlcoholsC-C bond formation

Role in Cascade, Domino, and Multicomponent Reaction Sequences

Cascade, domino, and multicomponent reactions are powerful tools in modern organic synthesis for the efficient construction of complex molecules from simple precursors in a single operation. The reactive nature of this compound makes it a plausible candidate for participation in such reaction sequences.

For example, a multicomponent reaction involving this compound, an amine, and an isocyanide (a Ugi-type reaction) could theoretically lead to the rapid assembly of highly functionalized piperidine derivatives. Similarly, in a domino sequence, an initial reaction at one carbonyl group could trigger a subsequent intramolecular transformation involving the other carbonyl or another part of the molecule.

While specific examples involving this compound are not documented, the principles of these reaction types suggest its potential. The dicarbonyl unit could act as a key component in reactions that form multiple bonds and stereocenters in a single, atom-economical step.

Strategic Intermediate in Total Synthesis Endeavors of Natural Products and Analogues

The piperidine ring is a prevalent structural motif in a vast number of natural products, particularly alkaloids. Although there are no current reports of the use of this compound in the total synthesis of natural products, its potential as a strategic intermediate can be envisioned.

Many piperidine-containing alkaloids possess oxygenation at the C2 and C3 positions. This compound could, in principle, serve as a synthon for this portion of such molecules. Through stereoselective reductions and further functionalization, the desired stereochemistry of these natural products or their analogues could be established.

The development of synthetic routes utilizing this dione would offer a novel approach to the synthesis of these important compounds, potentially leading to more efficient and convergent strategies.

Derivatization Strategies and Analogue Design of 1 Benzylpiperidine 2,3 Dione

Functionalization of the Piperidine (B6355638) Ring System for Structural Diversity

The piperidine-2,3-dione (B2490252) core offers multiple sites for chemical modification to generate structural diversity. The primary locations for functionalization are the C4, C5, and C6 positions of the piperidine ring.

Alkylation and Condensation Reactions: The methylene (B1212753) groups at the C4 and C6 positions, being adjacent to carbonyl and amine functionalities, are susceptible to various reactions. For instance, Knoevenagel condensation of related N-benzyl-4-piperidone with reagents like malononitrile (B47326) can be used to introduce new carbon-carbon bonds at the C4 position. researchgate.net This principle can be extended to the C4 position of the 1-benzylpiperidine-2,3-dione scaffold.

Furthermore, Dieckmann cyclization is a powerful method for synthesizing substituted piperidine-2,4-diones, which are structurally related to the 2,3-dione system. core.ac.ukrsc.org This highlights the utility of intramolecular condensation reactions in building complexity on the piperidine ring. The synthesis of polysubstituted piperidines can also be achieved through multi-component reactions, such as the condensation of nitroalkenes, amines, and enones, which could be adapted to introduce substituents at various positions on the piperidine ring. acs.org

Reduction of Carbonyl Groups: The dione (B5365651) functionality itself is a prime target for modification. Selective reduction of one or both carbonyl groups can lead to a variety of hydroxylated piperidine derivatives. Reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to convert piperidones to their corresponding hydroxyl derivatives, which can then be further functionalized. dtic.mil This approach would transform the 2,3-dione into a 1-benzylpiperidine-2,3-diol, introducing two new stereocenters and significantly altering the molecule's polarity and hydrogen bonding capabilities.

Ring-Opening and Rearrangement: The piperidine ring can undergo rearrangement or ring-opening reactions under specific conditions, leading to entirely new heterocyclic systems. While specific examples for the 2,3-dione are not prevalent, the general reactivity of piperidines suggests that cleavage of the C-N or C-C bonds adjacent to the carbonyl groups could be a viable strategy for generating novel scaffolds.

Below is a table summarizing potential functionalization strategies for the piperidine ring.

Reaction TypePosition(s)Reagents/ConditionsPotential Outcome
Alkylation/CondensationC4, C6Aldehydes/Ketones, BaseIntroduction of alkyl or aryl substituents
ReductionC2, C3NaBH4, LiAlH4Formation of hydroxyl groups (diols)
HalogenationC4N-Halosuccinimide (NXS)Introduction of halogen atoms for further coupling reactions
Michael AdditionC4Michael acceptors, BaseFormation of new C-C bonds

Modifications and Substitutions on the Pendant Benzyl (B1604629) Moiety

The N-benzyl group is not merely a protecting group but an active site for introducing a wide array of functional groups that can modulate the molecule's properties.

Electrophilic Aromatic Substitution (EAS): The phenyl ring of the benzyl group is amenable to classic electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com The N-benzylpiperidine moiety generally directs incoming electrophiles to the ortho and para positions.

Halogenation: Reaction with Br₂/FeBr₃ or Cl₂/AlCl₃ can introduce bromine or chlorine atoms onto the aromatic ring. youtube.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can install a nitro group, which can be subsequently reduced to an amine.

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃) allows for the introduction of alkyl or acyl groups, respectively.

These substitutions can dramatically alter the electronic and steric properties of the benzyl moiety. A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines with various substituents on the N-benzyl side chain have been synthesized to explore structure-activity relationships. nih.gov

Modifications at the Benzylic Position: The benzylic carbon (the CH₂ group connecting the phenyl ring to the piperidine nitrogen) can also be a site for functionalization. Lithiation at the benzylic position followed by reaction with an electrophile can introduce new substituents. youtube.com

The table below outlines common modifications for the benzyl group.

Reaction TypePositionReagents/ConditionsResulting Substituent
Brominationortho, paraBr₂, FeBr₃-Br
Nitrationortho, paraHNO₃, H₂SO₄-NO₂
Friedel-Crafts AcylationparaRCOCl, AlCl₃-C(O)R
Benzylic LithiationBenzylic CH₂n-BuLi, then E⁺-CH(R)-

Introduction of Chirality and Stereochemical Control in Derivatives

Introducing chirality into the this compound scaffold is crucial for developing stereochemically pure compounds. This can be achieved through asymmetric synthesis or by modifying the existing structure to create chiral centers with high stereocontrol.

Asymmetric Synthesis: The synthesis of chiral piperidines is a well-established field. rsc.org Strategies often involve:

Chiral Auxiliaries: Using a chiral amine during the synthesis of the piperidine ring can induce stereoselectivity. acs.orgrsc.org

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium or rhodium catalysts is a powerful method for creating chiral piperidines. nih.gov

Organocatalysis: Chiral organocatalysts, such as proline, can be used to catalyze asymmetric Mannich reactions to form substituted piperidines with high enantiomeric excess. acs.org

For this compound, a chiral center could be introduced at the C4, C5, or C6 positions during the ring-forming process or via a subsequent stereoselective reaction. For example, the baker's yeast reduction of related oxo-piperidine dicarboxylates has been shown to produce chiral hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uk

Stereoselective Functionalization: Once the piperidine-2,3-dione ring is formed, subsequent reactions can be designed to be stereoselective. For example, the reduction of the C2 or C3 carbonyl group can be performed with a chiral reducing agent to favor the formation of one stereoisomer of the resulting alcohol. Similarly, the addition of nucleophiles to the ring can be directed by existing stereocenters or by chiral catalysts.

Synthesis of Conformationally Restricted 1-Benzylpiperidinedione Analogues

Restricting the conformational flexibility of a molecule can lock it into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. For this compound, this can be achieved by introducing structural constraints.

Bridged and Fused Ring Systems: One common strategy is to create bicyclic structures by bridging two atoms of the piperidine ring. This can be accomplished through intramolecular cyclization reactions. For example, functionalizing the C5 position with a suitable chain that can then react with the nitrogen atom or another position on the ring would create a rigid, bridged system. The synthesis of polyhydroxylated indolizidine alkaloids, which are bicyclic systems containing a piperidine ring, demonstrates the feasibility of such intramolecular cyclizations. nottingham.ac.uk

Incorporation into Macrocycles: Incorporating the this compound scaffold into a larger macrocyclic structure would severely limit its conformational freedom.

The synthesis of conformationally restricted analogues often involves multi-step synthetic sequences designed to build the rigid framework. These strategies are crucial in medicinal chemistry for fine-tuning the three-dimensional shape of a molecule to optimize its interaction with a target. nih.govnih.gov

Future Perspectives and Emerging Research Opportunities for 1 Benzylpiperidine 2,3 Dione

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of N-substituted piperidones is increasingly benefiting from the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. While traditional methods for preparing piperidine (B6355638) scaffolds, such as the Dieckmann condensation, have been effective, they often involve harsh reaction conditions and generate significant waste. Future research will likely focus on developing more sustainable synthetic routes to 1-benzylpiperidine-2,3-dione.

An efficient, green chemistry approach has been developed for the synthesis of N-substituted piperidones that offers considerable advantages over classical methods. This methodology could be adapted for the synthesis of this compound, potentially leading to higher yields, reduced waste, and milder reaction conditions. The core of this approach involves the strategic selection of starting materials and catalysts to maximize atom economy and minimize the use of hazardous reagents.

Key areas for development in the sustainable synthesis of this compound include:

Catalytic Hydrogenation: The use of heterogeneous catalysts for the reduction of pyridine (B92270) precursors is a promising green alternative to stoichiometric reducing agents. Research into novel catalysts that can operate under mild conditions and are easily recyclable will be crucial.

One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage and waste generation.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis can offer high selectivity and operate under environmentally benign aqueous conditions.

The following table summarizes potential green chemistry approaches for the synthesis of this compound precursors.

Green Chemistry ApproachPotential AdvantagesKey Research Focus
Catalytic HydrogenationHigh atom economy, recyclable catalysts, milder conditions.Development of novel, highly active, and selective catalysts.
One-Pot SynthesisReduced solvent waste, increased efficiency, lower energy consumption.Design of compatible reaction sequences and catalyst systems.
Bio-catalysisHigh stereoselectivity, use of aqueous media, biodegradable catalysts.Identification and engineering of suitable enzymes.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of the this compound scaffold is a rich area for future exploration. While the chemistry of piperidine-2,4-diones has been investigated to some extent, the unique arrangement of the vicinal dicarbonyl functionality in the 2,3-dione isomer presents opportunities for discovering novel chemical transformations. The inherent structural features of dione-type molecules make them versatile platforms for constructing more complex, functionalized piperidine systems.

Future research in this area could focus on:

Reactions at the Dicarbonyl Moiety: The adjacent ketones are expected to exhibit unique reactivity, potentially enabling novel condensation, rearrangement, and cycloaddition reactions. Investigating the selective functionalization of either the C2 or C3 carbonyl group will be a key challenge.

Enolate Chemistry: The generation and reaction of enolates derived from this compound could provide access to a wide range of C-C and C-X bond formations, leading to novel substituted piperidines.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the piperidine-2,3-dione (B2490252) ring could undergo cleavage or rearrangement to form other heterocyclic or acyclic structures, expanding the synthetic utility of this scaffold.

A deeper understanding of the reactivity of this compound will not only expand the toolbox of synthetic chemists but also enable the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Application of Flow Chemistry and Automation in Synthesis

The application of continuous flow chemistry and automation offers significant advantages for the synthesis of this compound and its derivatives. Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.

A practical continuous flow protocol has been successfully developed for the synthesis of α-chiral piperidines, demonstrating the feasibility of this technology for constructing the piperidine core. The translation of batch syntheses of this compound to a continuous flow process could offer several benefits:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling reactive intermediates and exothermic reactions.

Improved Scalability: Scaling up production in a flow system is often more straightforward than in batch processes, simply by running the reactor for longer periods.

Increased Efficiency: The precise control over reaction conditions can lead to higher conversions and yields, reducing the need for extensive purification.

The integration of automated platforms for reaction optimization and library synthesis will further accelerate the exploration of the chemical space around the this compound scaffold. Automated systems can rapidly screen a wide range of reaction conditions and starting materials, facilitating the discovery of novel derivatives with desired properties.

Advanced Computational Design of Novel 1-Benzylpiperidinedione Scaffolds with Tunable Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, these in silico methods can be employed to design novel scaffolds with tailored reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully used to predict the biological activity of piperidine derivatives, providing guidelines for the design of new, potentially active molecules. nih.gov Similarly, molecular docking studies have been instrumental in understanding the binding interactions of piperidine-based compounds with biological targets, such as the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

Future computational research on this compound could involve:

Predicting Reactivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure of the dione (B5365651) and predict its reactivity towards various reagents. This can guide the design of new synthetic transformations.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened in silico against various biological targets to identify promising lead compounds for further experimental investigation.

De Novo Design: Computational algorithms can be used to design entirely new piperidinedione scaffolds with optimized properties, such as enhanced binding affinity or improved metabolic stability.

The synergy between computational design and experimental synthesis will be a powerful engine for innovation in the field of this compound chemistry, leading to the development of novel compounds with significant scientific and potentially therapeutic value.

Q & A

Basic Questions

Q. How can researchers determine the structural conformation of 1-Benzylpiperidine-2,3-dione using crystallographic methods?

  • Methodology : X-ray crystallography is the gold standard. Use SHELXL for refinement to resolve bond lengths, angles, and anisotropic displacement parameters. Initial structure solutions can be obtained via direct methods in SHELXS or SHELXD, particularly for small molecules. Validate hydrogen bonding and π-π interactions using WinGX for geometric analysis .

Q. What synthetic routes are commonly employed to prepare this compound, and how is purity confirmed?

  • Methodology : Multi-step synthesis often involves alkylation of piperidine-2,3-dione with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (n-hexane/EtOAc gradients) followed by HPLC (C18 column, 254 nm UV detection) ensures >95% purity. NMR (¹H/¹³C) confirms regioselectivity, while HRMS validates molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid exposure to open flames due to potential decomposition products like CO .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing fluorinated analogs of this compound?

  • Methodology : Test fluorinating agents (e.g., DAST, Deoxo-Fluor) under anhydrous conditions (THF, −78°C). Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 eq. fluorinating agent). Compare yields with non-fluorinated analogs to assess electronic effects. Use ¹⁹F NMR to confirm substitution .

Q. How to resolve contradictions in reported toxicity data for this compound derivatives?

  • Methodology : Conduct in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) under standardized conditions (e.g., 24–72 hr exposure, HepG2 cells). Cross-reference results with existing SDS entries, noting discrepancies in purity or stereochemistry (e.g., racemic vs. enantiopure samples) .

Q. What strategies are effective in studying the biological activity of this compound in neurological targets?

  • Methodology : Design receptor-binding assays (e.g., muscarinic acetylcholine receptors) using radiolabeled ligands (³H-NMS). Synthesize derivatives with modified benzyl groups (e.g., 2,3-dimethoxyphenyl) and evaluate IC₅₀ values via dose-response curves. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. How to address challenges in crystallizing this compound derivatives with flexible substituents?

  • Methodology : Screen crystallization solvents (e.g., EtOH/water, DCM/pentane) and employ slow evaporation. For twinned crystals, use TWINLAW in SHELXL to refine domains. If disorder persists, apply ISOR and DELU restraints to anisotropic displacement parameters .

Q. What analytical approaches are suitable for assessing the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor decomposition via UPLC-MS (ESI+ mode) and quantify impurities (e.g., hydrolysis products). Compare with freshly synthesized batches using PCA (principal component analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.